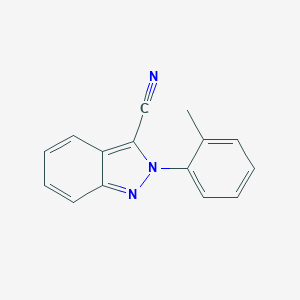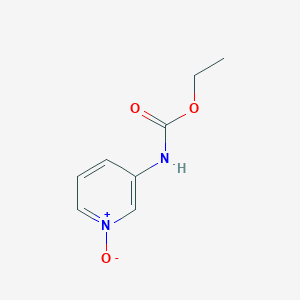
3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide, also known as DMPBS, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been widely used in scientific research for its various applications. It has been used as a ligand for the synthesis of metal complexes, which have been studied for their biological activities. This compound has also been used as a reagent for the determination of trace amounts of copper in biological samples. Furthermore, this compound has been studied for its potential as an anti-cancer agent.
Mecanismo De Acción
3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide is known to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting this enzyme, this compound can affect various physiological processes, including respiration, renal function, and acid-base balance.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the growth of cancer cells by inhibiting the activity of carbonic anhydrase. This compound has also been shown to reduce the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. Furthermore, this compound has been shown to reduce the activity of certain enzymes involved in the biosynthesis of cholesterol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is known to be toxic to some cell lines, and its use should be carefully controlled to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the study of 3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide. One potential direction is to further investigate its anti-cancer properties and its potential use as an anti-cancer agent. Another direction is to study its potential as an anti-inflammatory agent. Additionally, the use of this compound as a ligand for the synthesis of metal complexes could be further explored. Finally, the toxicity of this compound should be further studied to better understand its potential risks and limitations.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and potential applications in various fields.
Métodos De Síntesis
The synthesis of 3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide involves the reaction of 3-pyridinecarboxaldehyde with 3,4-dimethylaniline in the presence of sulfuric acid. The resulting intermediate is then reacted with sodium hydroxide and chlorosulfonic acid to obtain this compound. The overall yield of this synthesis method is around 40%.
Propiedades
Fórmula molecular |
C13H14N2O2S |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
3,4-dimethyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-5-6-13(8-11(10)2)18(16,17)15-12-4-3-7-14-9-12/h3-9,15H,1-2H3 |
Clave InChI |
OYUVXZODCJOKND-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C |
Solubilidad |
10.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)



![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)

![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)



